molecular formula C19H18N6O2S B11068499 N-(5-methyl-1H-pyrazol-3-yl)-2-(2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-17-yl)acetamide

N-(5-methyl-1H-pyrazol-3-yl)-2-(2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-17-yl)acetamide

Cat. No.: B11068499
M. Wt: 394.5 g/mol
InChI Key: XKDNREZMVHAPBJ-UHFFFAOYSA-N
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Description

N-(5-methyl-1H-pyrazol-3-yl)-2-(2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-17-yl)acetamide: is a complex organic compound featuring a pyrazole ring and a tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)-2-(2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-17-yl)acetamide involves multiple steps. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction tolerates various functional groups and sterically hindered substrates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1H-pyrazol-3-yl)-2-(2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-17-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-methyl-1H-pyrazol-3-yl)-2-(2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-17-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrazole derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)-2-(2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-17-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical properties.

    Thiazole derivatives: These compounds contain a thiazole ring and may have similar biological activities.

Uniqueness

N-(5-methyl-1H-pyrazol-3-yl)-2-(2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-17-yl)acetamide is unique due to its complex tetracyclic structure, which imparts distinct chemical and biological properties not found in simpler pyrazole or thiazole derivatives.

Properties

Molecular Formula

C19H18N6O2S

Molecular Weight

394.5 g/mol

IUPAC Name

N-(5-methyl-1H-pyrazol-3-yl)-2-(2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-17-yl)acetamide

InChI

InChI=1S/C19H18N6O2S/c1-11-9-14(23-22-11)20-15(26)10-25-13-6-3-2-5-12(13)16-17(25)18(27)24-7-4-8-28-19(24)21-16/h2-3,5-6,9H,4,7-8,10H2,1H3,(H2,20,22,23,26)

InChI Key

XKDNREZMVHAPBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N5CCCSC5=N4

Origin of Product

United States

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